Welcome to the BenchChem Online Store!
molecular formula C11H9ClN2OS B8449092 2-(Azetidin-1-ylcarbonyl)-7-chlorothieno[3,2-b]pyridine

2-(Azetidin-1-ylcarbonyl)-7-chlorothieno[3,2-b]pyridine

Cat. No. B8449092
M. Wt: 252.72 g/mol
InChI Key: GIJGJGRRRASIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06869962B2

Procedure details

This material was prepared from lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate (100 mg, 0.47 mmole) by treatment with thionyl chloride followed by coupling with azetidine, in a manner as previously described for example 9d to afford 98 mg (83%) of a dark yellow solid. 1H NMR (DMSO-d6) δ8.72 (1H, d, J=5.1 Hz), 7.96 (1H, s), 7.70 (1H, d, J=5.1 Hz), 4.62 (2H, t, J=7.4 Hz), 4.12 (2H, t, J=7.7 Hz), 2.34 (2H, tt, J=7.4, 7.7 Hz). Anal. Calcd for C11H9N2OSCl: C, 52.28; H, 3.59; Cl, 14.03; N, 11.09; S, 12.69. Found: C, 52.39; H, 3.63; Cl, 14.29; N, 10.99; S, 12.74.
Name
lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:11]([O-:13])=O)[S:10][C:3]=12.[Li+].S(Cl)(Cl)=O.[NH:19]1[CH2:22][CH2:21][CH2:20]1>>[N:19]1([C:11]([C:9]2[S:10][C:3]3[C:4](=[N:5][CH:6]=[CH:7][C:2]=3[Cl:1])[CH:8]=2)=[O:13])[CH2:22][CH2:21][CH2:20]1 |f:0.1|

Inputs

Step One
Name
lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate
Quantity
100 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C(=O)[O-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCC1)C(=O)C1=CC2=NC=CC(=C2S1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.